N-isobutyl-2-nitroaniline

Descripción general

Descripción

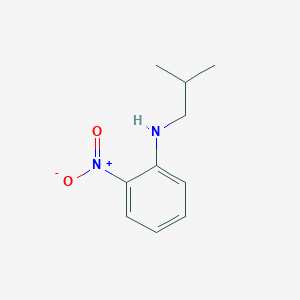

N-isobutyl-2-nitroaniline is an organic compound that belongs to the class of nitroanilines It is characterized by the presence of a nitro group (-NO2) attached to the benzene ring and an isobutyl group attached to the nitrogen atom

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of N-isobutyl-2-nitroaniline typically involves the nitration of aniline derivatives followed by the introduction of the isobutyl group. One common method is the nitration of 2-nitroaniline, which can be achieved by reacting aniline with nitric acid and sulfuric acid. The resulting 2-nitroaniline is then subjected to alkylation using isobutyl bromide in the presence of a base such as potassium carbonate.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced separation techniques helps in optimizing the production process.

Análisis De Reacciones Químicas

Types of Reactions: N-isobutyl-2-nitroaniline undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the nitro group directs incoming electrophiles to the meta position relative to itself.

Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

Common Reagents and Conditions:

Reduction: Hydrogen gas, palladium on carbon catalyst.

Substitution: Electrophiles such as bromine or chlorine in the presence of a Lewis acid catalyst.

Oxidation: Strong oxidizing agents like potassium permanganate.

Major Products Formed:

Reduction: N-isobutyl-2-aminobenzene.

Substitution: Meta-substituted derivatives of this compound.

Oxidation: Various oxidation products depending on the conditions used.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Anticancer Activity

N-isobutyl-2-nitroaniline has been investigated for its antiproliferative effects against various cancer cell lines. In a study involving N-substituted benzimidazole acrylonitriles, this compound was synthesized and evaluated for its ability to inhibit tubulin polymerization, a critical process in cell division. The compound demonstrated promising activity, suggesting its potential as a lead compound in cancer therapy .

Mechanism of Action

The mechanism of action studies indicated that the compound interferes with microtubule dynamics, which is essential for mitosis. This disruption can lead to cell cycle arrest and apoptosis in cancer cells, making it a candidate for further development in anticancer drug formulations .

Materials Science

Dye Applications

this compound can be utilized as a dye due to its solvatochromic properties. Solvatochromic dyes change color based on the solvent's polarity, making them useful in various applications such as sensors and indicators for chemical environments. The compound's ability to absorb light at specific wavelengths allows it to be used in creating materials that respond to environmental changes .

Polymer Chemistry

In polymer science, this compound can serve as an intermediate in synthesizing specialty polymers. Its nitro group can undergo reduction reactions to form amines, which are valuable in producing various polymeric materials with enhanced properties such as thermal stability and mechanical strength .

Analytical Chemistry

Chromatography

The compound has shown utility in analytical chemistry, particularly in chromatography techniques. It can be employed as a standard or reference material in the characterization of stationary phases used in liquid chromatography. Its distinct chemical behavior allows researchers to optimize separation processes for complex mixtures .

Solvatochromic Studies

In solvatochromic studies, this compound is used to determine the polarity of solvents. By measuring the spectral shifts of the dye when dissolved in various solvents, researchers can gain insights into solvent interactions and properties, which are crucial for developing new solvents and understanding solvation processes .

Case Studies

Mecanismo De Acción

The mechanism of action of N-isobutyl-2-nitroaniline involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The isobutyl group influences the compound’s lipophilicity and its ability to penetrate biological membranes. The exact pathways and molecular targets depend on the specific application and conditions.

Comparación Con Compuestos Similares

2-Nitroaniline: Similar structure but lacks the isobutyl group.

3-Nitroaniline: Nitro group positioned at the meta position relative to the amino group.

4-Nitroaniline: Nitro group positioned at the para position relative to the amino group.

Uniqueness: N-isobutyl-2-nitroaniline is unique due to the presence of both the nitro group and the isobutyl group, which confer distinct chemical and physical properties. The isobutyl group enhances its lipophilicity, making it more suitable for certain applications compared to its simpler analogs.

Actividad Biológica

N-isobutyl-2-nitroaniline is a compound of significant interest in the field of medicinal chemistry and toxicology due to its diverse biological activities. This article provides a comprehensive overview of its biological effects, mechanisms of action, and relevant case studies.

This compound is an aromatic amine with the following chemical structure:

- Chemical Formula : CHNO

- Molecular Weight : 196.22 g/mol

- CAS Number : 88-74-4

The presence of the nitro group at the 2-position on the aniline ring significantly influences its reactivity and biological properties.

Antioxidant Activity

Recent studies have highlighted the potential of this compound to exhibit antioxidant properties. The compound has been shown to activate the Nrf2 pathway, which is crucial for the cellular antioxidant response. This activation leads to increased expression of various antioxidant enzymes, thereby reducing oxidative stress in cells .

Cytotoxicity and Antiproliferative Effects

This compound has demonstrated cytotoxic effects against various cancer cell lines. In vitro studies indicate that it can inhibit cell proliferation, particularly in human cancer cell lines such as HeLa cells. The compound's mechanism appears to involve disruption of tubulin polymerization, similar to other known anticancer agents .

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 0.05 |

| Capan-1 | 3.1 |

| HL-60 | 8.6 |

These findings suggest that this compound may serve as a lead compound for developing new anticancer therapies.

Acute Toxicity

The acute toxicity of this compound has been assessed through various studies. The oral LD50 value in rats is reported to be approximately 1838 mg/kg, indicating moderate toxicity . The compound was not found to cause significant irritation or sensitization in standard toxicity tests.

Mutagenicity and Carcinogenicity

Research indicates that this compound is generally non-mutagenic; however, some studies have suggested weak mutagenic effects under specific conditions (e.g., in the presence of metabolic activation systems). This highlights the need for further investigation into its long-term effects and potential carcinogenicity .

Environmental Impact and Human Exposure

A case study focusing on environmental exposure to nitroanilines, including this compound, revealed that these compounds can enter the human body through contaminated water and air. Monitoring data showed elevated levels of nitroanilines in certain industrial areas, raising concerns about chronic exposure and associated health risks .

Clinical Observations

Clinical observations have documented instances of methemoglobinemia associated with exposure to nitroanilines. Although this compound showed lower incidences compared to other isomers, it remains essential for healthcare providers to be aware of its potential effects on hemoglobin levels in exposed individuals .

Propiedades

IUPAC Name |

N-(2-methylpropyl)-2-nitroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O2/c1-8(2)7-11-9-5-3-4-6-10(9)12(13)14/h3-6,8,11H,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLGCTQLWXUOYSE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CNC1=CC=CC=C1[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.